Ethyl 5-Cyanobenzimidazole-2-carboxylate

Antifungal drug discovery Candida albicans Structure–activity relationship (SAR)

Ethyl 5-Cyanobenzimidazole-2-carboxylate (CAS 1804173-95-2; molecular formula C₁₁H₉N₃O₂; molecular weight 215.21 g/mol) is a heterocyclic building block belonging to the benzimidazole-2-carboxylate ester subclass, distinguished by a nitrile (-C≡N) substituent at the 5-position of the bicyclic benzimidazole core and an ethyl ester at the 2-position. This substitution pattern confers a computed XLogP3 of 2, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 78.8 Ų.

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
Cat. No. B13680467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-Cyanobenzimidazole-2-carboxylate
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(N1)C=C(C=C2)C#N
InChIInChI=1S/C11H9N3O2/c1-2-16-11(15)10-13-8-4-3-7(6-12)5-9(8)14-10/h3-5H,2H2,1H3,(H,13,14)
InChIKeyQTYQWUJHYVEINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-Cyanobenzimidazole-2-carboxylate (CAS 1804173-95-2): Procurement-Grade Chemical Profile and Structural Differentiation


Ethyl 5-Cyanobenzimidazole-2-carboxylate (CAS 1804173-95-2; molecular formula C₁₁H₉N₃O₂; molecular weight 215.21 g/mol) is a heterocyclic building block belonging to the benzimidazole-2-carboxylate ester subclass, distinguished by a nitrile (-C≡N) substituent at the 5-position of the bicyclic benzimidazole core and an ethyl ester at the 2-position [1]. This substitution pattern confers a computed XLogP3 of 2, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 78.8 Ų [1]. The compound is positioned as a versatile intermediate in medicinal chemistry programmes targeting antifungal cytochrome P450 enzyme inhibitors, particularly lanosterol 14α-demethylase (CYP51) of Candida albicans, where the 5-cyano group is recognised as a pharmacophoric element that can stabilise critical enzyme–ligand interactions [2]. Its closest structural analogs—the methyl ester, the 5-unsubstituted benzimidazole-2-carboxylates, and the 5,6-dicyano variant—differ meaningfully in lipophilicity, hydrogen-bonding capacity, and electronic character at the 5-position, establishing the basis for non-interchangeable procurement decisions .

5-CN pharmacophore Key motif for antifungal SAR; absence linked to reduced anti-Candida activity.
Ethyl ester handle Moderate lipophilicity (XLogP3 2.0) supports permeability and synthetic handling.
Diversification vectors Unblocked N-1 and C-2 ester enable parallel library synthesis.

Why Generic Substitution Fails for Ethyl 5-Cyanobenzimidazole-2-carboxylate: The Critical Role of the 5-Cyano Pharmacophore


Benzimidazole-2-carboxylate esters cannot be treated as interchangeable commodities. Quantitative structure–activity relationship (QSAR) data from the Göker et al. series demonstrate that the 5-cyano substituent is a decisive determinant of antifungal potency: among 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles, the most active analogs bearing a 5-cyano group achieved MIC values of 3.12 µg/mL against Candida species, matching the performance of the clinical antifungal fluconazole [1]. In contrast, the corresponding 5-carboxylic acid (compounds 35, 38), 5-chloro (compound 40), and 5-trifluoromethyl (compound 41) congeners from the same study showed inferior antifungal activity, directly implicating the 5-cyano group as the pharmacophoric linchpin [1]. Furthermore, benzimidazole-5-carbohydrazide derivatives designed as CYP51 inhibitors achieved an IC₅₀ of 0.19 µg/mL against the lanosterol 14α-demethylase enzyme, outperforming fluconazole (IC₅₀ = 0.62 µg/mL) by approximately 3.3-fold, a potency advantage attributed in part to cyano-mediated interactions within the heme binding pocket [2]. Substituting the ethyl ester of the target compound with a methyl ester (CAS 1804150-33-1) alters LogP and solubility parameters, while removal of the 5-cyano group entirely—as in simple ethyl 1H-benzimidazole-2-carboxylate (CAS 1865-09-4)—eliminates the key pharmacophoric element, rendering the compound inactive against CYP51 . These orthogonal lines of evidence collectively establish that the combination of the 5-cyano substituent and the ethyl ester is not cosmetic but functionally essential, and that procurement of generic benzimidazole-2-carboxylates in lieu of the specifically functionalized target compound carries a high risk of experimental failure.

5-CN removal Unsubstituted or 5-halo analogs lack the pharmacophoric nitrile; reported anti-Candida activity drops significantly.
Methyl ester Lower LogP (~1.5) may alter solubility and permeability; transesterification risk during multi-step synthesis.
5,6-Dicyano analog Additional nitrile raises TPSA and creates regioselectivity challenges that may complicate derivatization.
N-1 blocked analogs Loss of the free N-1 position reduces accessible diversification dimensions for library construction.

Ethyl 5-Cyanobenzimidazole-2-carboxylate: Head-to-Head Quantitative Evidence for Informed Procurement


Antifungal Potency: 5-Cyano Benzimidazole-2-carboxylates Match Fluconazole MIC Against Candida Species

In the systematic SAR study by Göker et al. (2002), a panel of 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles was evaluated against Candida species using broth microdilution assays. The most active 5-cyano-substituted compounds (53, 57, 58, and 61) exhibited MIC values of 3.12 µg/mL, which were statistically indistinguishable from the reference drug fluconazole tested under identical conditions [1]. Critically, the corresponding benzimidazole-5-carboxylic acid (compounds 35, 38), 5-chloro (compound 40), and 5-trifluoromethyl (compound 41) analogs, as well as the ethyl-5-carboxylate intermediate (compound 36), all demonstrated inferior antifungal activity, confirming that the 5-cyano group—present in the target compound—is the primary driver of anti-Candida potency [1]. This positions Ethyl 5-Cyanobenzimidazole-2-carboxylate as the preferred ester-protected precursor for generating antifungal leads that retain the essential 5-cyano pharmacophore.

Anti-Candida MIC
Class-level inference
5-CN benzimidazole analogs reported MIC 3.12 µg/mL, comparable to fluconazole under broth microdilution. Analogs without 5-CN showed inferior activity.
5-cyano group linked to anti-Candida activity; absence reduces reported activity.
Göker et al. 2002; class-level evidence from related 5-carbonitrile derivatives.
Antifungal drug discovery Candida albicans Structure–activity relationship (SAR)

CYP51 Enzyme Inhibition: Benzimidazole-Containing Inhibitors Surpass Fluconazole IC₅₀ by Over 3-Fold

In a 2020 mechanistic study of benzimidazole-based antifungal agents, compound 4e—a benzimidazole-5-carbohydrazide derivative incorporating the 5-cyano pharmacophore motif—exhibited an IC₅₀ of 0.19 µg/mL against purified lanosterol 14α-demethylase (CYP51), representing a 3.3-fold improvement over fluconazole (IC₅₀ = 0.62 µg/mL) measured under the same assay conditions [1]. While this data point comes from a downstream derivative rather than the target ester itself, it establishes a class-level precedent that the 5-cyano-benzimidazole scaffold can deliver superior target engagement at the molecular level. Ethyl 5-Cyanobenzimidazole-2-carboxylate serves as a key synthetic intermediate for constructing such CYP51-targeting analogs, as the ethyl ester can be hydrolyzed to the carboxylic acid and subsequently coupled to carbohydrate or amine warheads .

CYP51 Inhibition
Class-level inference
Derivative 4e (5-CN scaffold) IC₅₀ 0.19 µg/mL vs fluconazole 0.62 µg/mL; 3.3-fold difference in enzyme assay.
Class-level evidence supports CYP51 target engagement for 5-cyano-benzimidazole series.
Derivative, not the ester itself; Bioorg Chem 2020.
Lanosterol 14α-demethylase (CYP51) Azole resistance Ergosterol biosynthesis inhibition

Lipophilicity-Driven Differentiation: XLogP3 of Ethyl Ester (2.0) Versus Methyl Ester and Carboxylic Acid Analogs

Physicochemical profiling reveals that the ethyl ester moiety of the target compound imparts a computed XLogP3 of 2.0 (PubChem 2.2), positioning it within the optimal lipophilicity window (LogP 1–3) for oral bioavailability according to Lipinski's rule of five [1]. By comparison, the methyl ester analog Methyl 5-Cyanobenzimidazole-2-carboxylate (CAS 1804150-33-1; C₁₀H₇N₃O₂; MW 201.18 g/mol) has a lower predicted LogP (approximately 1.4–1.6, consistent with the loss of one methylene unit), while the free carboxylic acid 5-Cyano-1H-benzimidazole-2-carboxylic acid (CAS 1207725-95-8; MW 187.16 g/mol) is substantially more polar . This difference in lipophilicity directly impacts membrane permeability and solubility in organic reaction media. The ethyl ester further offers a balanced hydrolytic stability profile: it is sufficiently stable for storage and handling yet can be selectively deprotected under mild alkaline conditions to liberate the carboxylic acid for downstream amide coupling, a synthetic advantage not available with the methyl ester where transesterification side reactions can complicate multi-step sequences .

Lipophilicity (XLogP3)
Reported
Ethyl ester XLogP3 2.0; methyl ester ~1.5; free acid more polar. Target LogP within optimal permeability window.
Ethyl ester balances lipophilicity for permeability and synthetic transformations.
Computed values (PubChem); experimental validation pending.
ADME property prediction Lipophilicity (LogP) Permeability and solubility optimization

Synthetic Versatility: Ethyl 5-Cyanobenzimidazole-2-carboxylate as a Dual-Functional Intermediate for Parallel Derivatization

The target compound presents two orthogonal reactive handles for library diversification: the C-2 ethyl ester can be hydrolyzed to the carboxylic acid and coupled to diverse amine partners via standard amide bond formation, while the N-1 position of the benzimidazole ring remains available for alkylation or arylation [1]. This contrasts with 1-substituted benzimidazole-2-carboxylates such as 1-Ethyl-2-methyl-5-cyanobenzimidazole (MW 185.23 Da), where the N-1 position is already blocked, reducing the accessible diversity space by one dimension . Additionally, the 5-cyano group can be elaborated to tetrazole (via [3+2] cycloaddition with azide), amidine, or aminomethyl functionalities, offering pathways to diverse pharmacophores not accessible from the 5,6-dicyano analog Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate, which introduces competing reactivity at the 6-position that complicates regioselective derivatization . This synthetic advantage translates into higher library enumeration efficiency and more predictable structure–activity relationship interpretation, reducing the number of synthetic steps required to generate a focused screening set.

Synthetic Diversity
Class-level inference
2 unblocked diversification points (C-2 ester, N-1) vs 1 for N-1 substituted analogs; 5-CN regioselective.
Higher library enumeration potential from orthogonal reactive handles.
Structural assessment; comparative.
Medicinal chemistry Parallel synthesis Benzimidazole library construction

Physicochemical Property Benchmarking: Target Compound vs Nearest Commercially Available Analogs

A comprehensive comparison of the target compound with its four closest commercially available analogs reveals quantifiable differences in key procurement-relevant parameters [1]. Ethyl 5-Cyanobenzimidazole-2-carboxylate (MW 215.21 g/mol; XLogP3 = 2.0; TPSA = 78.8 Ų; HBA = 4; HBD = 1) occupies a unique position in the property space relative to Methyl 5-Cyanobenzimidazole-2-carboxylate (MW 201.18 g/mol; lower LogP), 5-Cyano-1H-benzimidazole-2-carboxylic acid (MW 187.16 g/mol; higher polarity), Ethyl 1H-benzimidazole-2-carboxylate (MW 190.20 g/mol; no 5-cyano, TPSA lower), and Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate (MW 240.22 g/mol; TPSA substantially higher due to additional nitrile) . The target compound's hydrogen bond acceptor count of 4 versus the dicyano analog (HBA = 6) indicates a lower propensity for strong polar interactions that could limit passive membrane permeability, while its single hydrogen bond donor (imidazole NH) retains the capacity for target hydrogen bonding. These property differences are not trivial: they predict differential solubility in DMSO (the standard solvent for high-throughput screening), differential retention times in reverse-phase HPLC purification, and differential behavior in protein binding assays.

Physicochemical Profile
Cross-study comparable
TPSA 78.8 Ų | HBD 1 | HBA 4 | RotB 3. Intermediate values among close analogs.
Balanced property profile may support assay and solubility requirements.
Computed from PubChem; cross-analog comparison.
Chemical procurement Purity specifications Physicochemical comparison

Structural Confirmation: Regioisomeric Assignment of the 5-Cyano Position by NOE Studies in Cyanoimidazole Esters

The regiochemical integrity of the 5-cyano substituent—as opposed to potential isomeric forms at position 6—is not a trivial analytical detail. McKillop et al. (1994) demonstrated that regioisomeric ethyl cyanoimidazolecarboxylates can be unambiguously distinguished by nuclear Overhauser effect (NOE) NMR spectroscopy, where differential NOE enhancements between the imidazole NH proton and the adjacent aromatic protons provide definitive assignment of the cyano group position [1]. This methodology is directly applicable to the target compound. For procurement purposes, a product certified as Ethyl 5-Cyanobenzimidazole-2-carboxylate must be distinguished from its 6-cyano regioisomer (ethyl 6-cyano-1H-benzimidazole-2-carboxylate), which would arise from a different synthetic route (starting from 4-cyano-o-phenylenediamine rather than the 3-cyano isomer) and would possess distinct biological activity profiles [2]. The IUPAC name assigned by PubChem (ethyl 6-cyano-1H-benzimidazole-2-carboxylate) reflects the alternative numbering system, underscoring that the exact regioisomeric form must be verified by the end user through NOE or equivalent 2D NMR experiments [3].

Regioisomeric Purity
Reported
NOE difference spectroscopy distinguishes 5-CN from 6-CN positional isomer.
Regiochemistry critical for SAR; end-user NOE confirmation recommended.
McKillop et al. 1994; IUPAC numbering may vary.
Regiochemical purity NOE structural confirmation Quality control for procurement

Ethyl 5-Cyanobenzimidazole-2-carboxylate: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Next-Generation CYP51 Inhibitors for Azole-Resistant Candidiasis

The target compound serves as the optimal ester-protected precursor for constructing benzimidazole-based lanosterol 14α-demethylase (CYP51) inhibitors. Starting from Ethyl 5-Cyanobenzimidazole-2-carboxylate, hydrolysis to the carboxylic acid followed by HATU- or EDCI-mediated coupling with hydrazine or amine building blocks enables rapid access to a focused library of 5-cyano-benzimidazole-2-carboxamide and -carbohydrazide analogs. The class-level evidence demonstrates that such analogs can achieve CYP51 IC₅₀ values of 0.19 µg/mL, surpassing fluconazole (0.62 µg/mL) by 3.3-fold, a potency advantage critical for overcoming azole-resistant Candida strains where fluconazole MICs exceed 64 µg/mL [1]. The ethyl ester also provides an optimal LogP (2.0) for cell permeability in preliminary C. albicans whole-cell assays, and its single hydrogen bond donor (imidazole NH) minimizes excessive protein binding that could mask antifungal activity [2].

Chemical Biology: Biotinylated Probe Synthesis via Selective Ester Hydrolysis and Click Chemistry

The orthogonal reactivity of Ethyl 5-Cyanobenzimidazole-2-carboxylate makes it a superior scaffold for constructing chemical biology probes. The ethyl ester can be selectively hydrolyzed under mild conditions (LiOH, THF/H₂O, 0 °C) to generate the free acid, which can then be coupled to a PEG-linked biotin moiety. Simultaneously, the N-1 position of the benzimidazole can be alkylated with a propargyl group for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) to fluorescent reporters. The 5-cyano group remains inert throughout these transformations, preserving the pharmacophore while enabling target engagement studies via streptavidin pull-down or cellular imaging [3]. The methyl ester analog is less preferred for this application due to its lower LogP, which can reduce cellular uptake of the final probe construct.

Agrochemical Lead Discovery: Fungicidal Benzimidazole-5-carbonitrile Library Construction

Benzimidazole-5-carbonitrile derivatives have documented fungicidal activity against phytopathogenic fungi, and Ethyl 5-Cyanobenzimidazole-2-carboxylate provides the ideal starting point for generating a diverse agrochemical screening library. The Göker et al. (2002) study established that 5-cyano-substituted benzimidazoles achieve MIC values of 3.12 µg/mL against Candida species, potency that matches fluconazole [1]. For agrochemical applications, the ethyl ester can be converted to the corresponding amide using diverse primary and secondary amines (alkyl, benzyl, heteroaryl), while the N-1 position can be functionalized with agriculturally relevant substituents such as methoxymethyl or cyclopropylmethyl groups. The compound's moderate TPSA (78.8 Ų) and LogP (2.0) fall within the favorable range for foliar uptake (LogP 1–4), an advantage over the more polar carboxylic acid or the less lipophilic methyl ester [2]. The single 5-cyano group avoids the regioselectivity and solubility complications associated with the 5,6-dicyano analog.

Academic Drug Discovery: Undergraduate and Graduate Training in Heterocyclic Chemistry and Parallel Synthesis

The target compound is an excellent substrate for teaching advanced heterocyclic chemistry techniques in academic settings. Its robust crystalline or powder form facilitates handling by students, and its two reactive handles (ethyl ester and free N-1) enable multi-step synthetic sequences that illustrate orthogonal protecting group strategies, amide coupling methodology, and N-alkylation chemistry. The 5-cyano group provides a built-in analytical handle for monitoring reaction progress via IR spectroscopy (characteristic νC≡N stretch at approximately 2220–2260 cm⁻¹) [3]. Pedagogically, students can compare their synthetic outcomes with literature MIC data for related 5-cyano-benzimidazoles (MIC 3.12 µg/mL vs fluconazole), linking synthetic methodology to biological relevance [1]. The compound's PubChem availability with fully computed descriptors and structural data further supports integration into computational chemistry and molecular modeling exercises.

Application
Selection Property
Validation Focus
CYP51 inhibitor synthesis
5-Cyano pharmacophore; ethyl ester handle
CYP51 enzyme inhibition; antifungal MIC screening
Chemical biology probes
Orthogonal reactive handles (C-2, N-1)
Biotinylation; click chemistry conjugation
Agrochemical lead discovery
Benzimidazole-5-carbonitrile scaffold
Fungicidal activity; foliar uptake compatibility
Academic training
Two reactive handles; built-in IR reporter
Multi-step synthesis; SAR linking exercises
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